![molecular formula C10H17N3O B13153617 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is a compound that features a pyrrolidine ring and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole typically involves constructing the pyrrolidine and pyrazole rings separately and then linking them together. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors, while the pyrazole ring is often formed through cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound in studies involving cell signaling or enzyme inhibition.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole include other pyrrolidine and pyrazole derivatives. These compounds may share similar biological activities but differ in their specific chemical structures and properties. For example, pyrrolidin-2-one and pyrrolidin-2,5-diones are related compounds that also feature a pyrrolidine ring but have different functional groups and biological profiles . The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrazole rings, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2/h4,6,9-11H,3,5,7H2,1-2H3 |
InChI Key |
IWRQPAYJOAVNLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



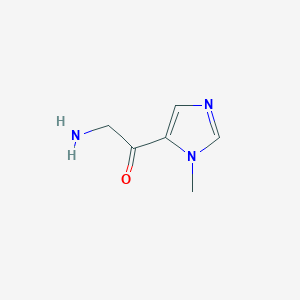
![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
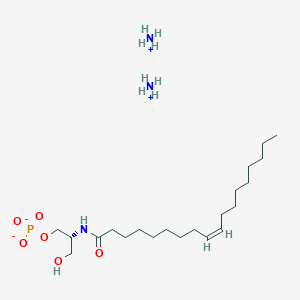
![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)
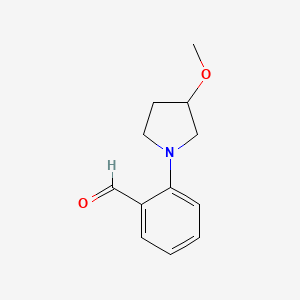

![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)
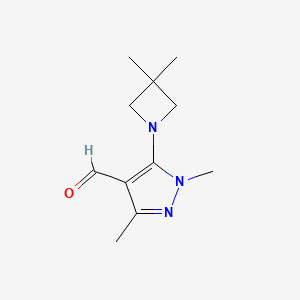
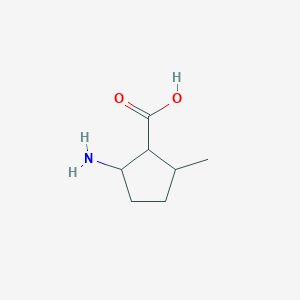
![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
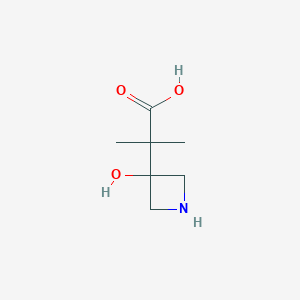
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
